molecular formula C19H22N2O4 B2993858 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 2034441-07-9

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B2993858
CAS No.: 2034441-07-9
M. Wt: 342.395
InChI Key: LTVADTCHJFLUJU-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and an oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran ring, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate. The hydroxypropyl group can be introduced via an aldol condensation reaction, followed by reduction. The oxazolyl group is often synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. The final step involves coupling these intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The oxazolyl group can be reduced to form an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions typically involve a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzofuran ring can intercalate with DNA, while the oxazolyl group can form hydrogen bonds with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-benzofuran-2-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
  • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-thiazol-4-yl)propanamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzofuran and oxazolyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-15(13(2)25-21-12)8-9-18(22)20-11-19(3,23)17-10-14-6-4-5-7-16(14)24-17/h4-7,10,23H,8-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVADTCHJFLUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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